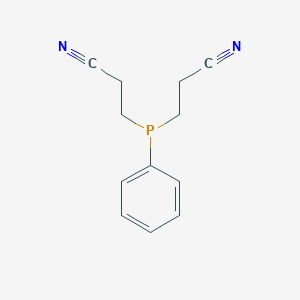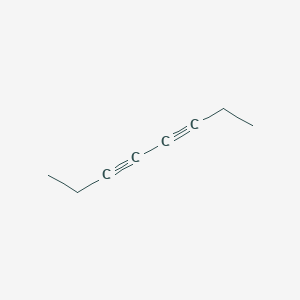
4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 16718-42-6 . It has a molecular weight of 222.24 and the linear formula is C12H14O4 .
Molecular Structure Analysis
The molecular structure of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one consists of 16 heavy atoms, 6 of which are aromatic . The compound has 3 rotatable bonds .Physical And Chemical Properties Analysis
4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.32 and a water solubility of 1.13 mg/ml .Scientific Research Applications
Synthesis and Bioactivity Studies
A series of compounds were synthesized from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, showing potential for cytotoxicity and tumor-specificity, as well as inhibiting human carbonic anhydrase isoforms. The derivatives demonstrated interesting cytotoxic activities, important for anti-tumor activity studies (Gul et al., 2016).
Efficient Synthesis of Tetrahydro-1H-indeno[2,1-c]pyridine Derivatives
A study described a method for synthesizing 5-hydroxy-4-aryl-2,5-dihydrofuran-2,3-dicarboxylate derivatives using 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides (Mosslemin et al., 2013).
Palladium-Assisted Formation of Carbon−Carbon Bonds
Research showed the formation of 4,5,6-trimethoxy-2,3-diphenylindenone derivatives via reactions of specific palladium complexes with alkynes (Vicente et al., 1996).
Synthesis of Coumarin Derivatives with Antioxidant and Antihyperglycemic Properties
Compounds synthesized by condensation of specific derivatives with 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one showed promising in vitro antioxidant activity and significant antihyperglycemic activity in vivo (Kenchappa et al., 2017).
Indene Dimerization Products
A study on the reaction of 1H-indene under specific conditions revealed products including 6-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, showcasing potential applications in pyrolysis oils and NMR, MS, and X-ray analysis (Jovanovic et al., 2002).
Decarbonylative Cycloaddition for 2,3-dihydro-1H-inden-1-one Derivatives
A study demonstrated the synthesis of 2,3-dihydro-1H-inden-1-one derivatives via decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene, catalyzed by rhodium (I) (Hu et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4,5,6-trimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-6-8-7(4-5-9(8)13)11(15-2)12(10)16-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYMAQYXINVUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CCC(=O)C2=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597467 | |
| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
16718-42-6 | |
| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

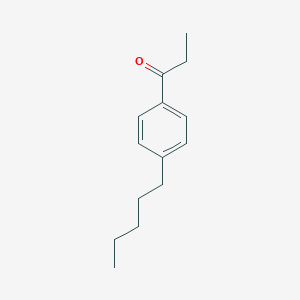
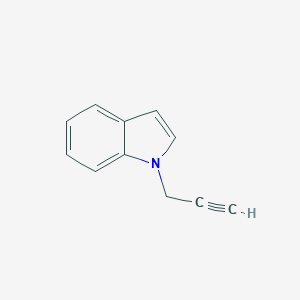

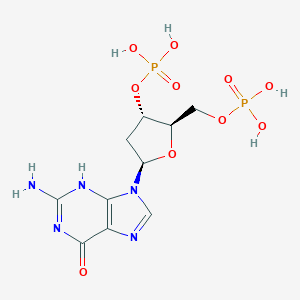
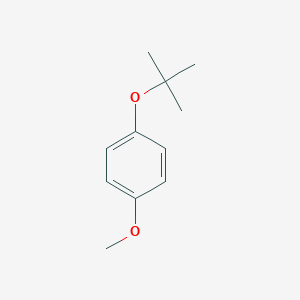
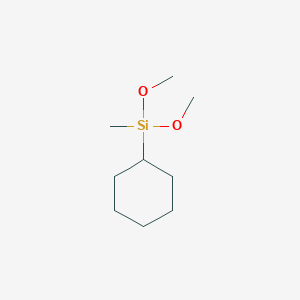
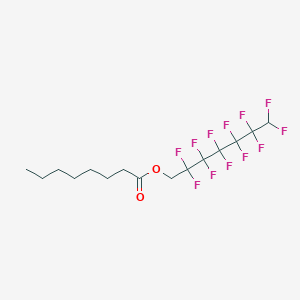
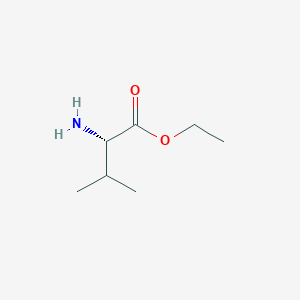
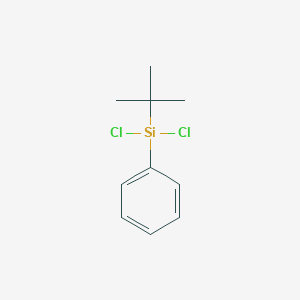
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)
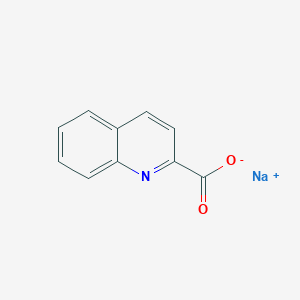
![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)
